
2-Amino-8-hydroxy-6-methylpteridin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one is a heterocyclic compound with a pteridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile or a cyanoacetate, and 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol) in the presence of a catalytic amount of silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) in aqueous ethanol . This method offers advantages such as short reaction time, mild reaction conditions, high yields, and convenience.
Industrial Production Methods
Industrial production methods for 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one typically involve large-scale synthesis using similar reaction conditions as described above. The use of recyclable catalysts and environmentally benign reagents is emphasized to ensure sustainable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pteridine compounds.
Aplicaciones Científicas De Investigación
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. This interaction can lead to various biological effects, such as inhibition of viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopteridin-4(3H)-one: A similar compound with a pteridine core structure, known for its biological activities.
2-Aminopyrimidin-4(3H)-one: Another related compound with potential antiviral and anticancer properties.
Uniqueness
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
20210-03-1 |
|---|---|
Fórmula molecular |
C7H7N5O2 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-amino-8-hydroxy-6-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O2/c1-3-2-12(14)5-4(9-3)6(13)11-7(8)10-5/h2,14H,1H3,(H2,8,11,13) |
Clave InChI |
NDZIBWLGQXVZFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=NC(=NC(=O)C2=N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


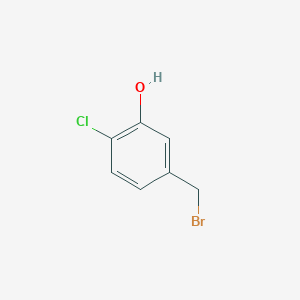
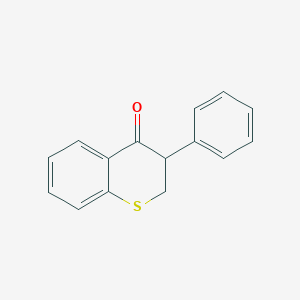

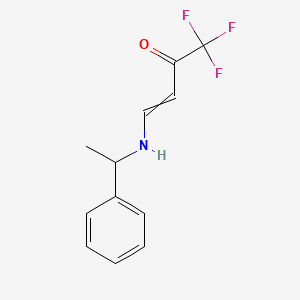
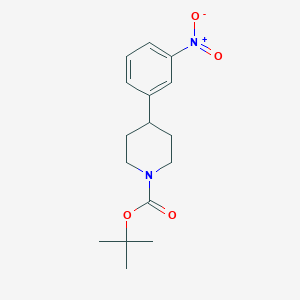

![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)

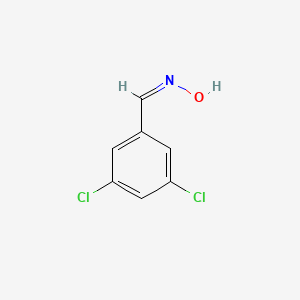
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)
